(m-Tolylsulfonyl)-D-proline

Description

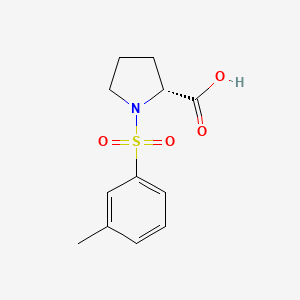

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4S |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

(2R)-1-(3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-2-5-10(8-9)18(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m1/s1 |

InChI Key |

ALLYQSSIEPEGQX-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for M Tolylsulfonyl D Proline

N-Sulfonylation Strategies for Proline Scaffolds

The foundational step in synthesizing (m-Tolylsulfonyl)-D-proline is the N-sulfonylation of the D-proline scaffold. This reaction creates a stable sulfonamide bond between the proline nitrogen and the sulfur atom of the m-toluenesulfonyl group.

Regioselective Approaches to this compound Synthesis

Regioselectivity is paramount in the synthesis of this compound to ensure the sulfonyl group exclusively binds to the nitrogen atom of the proline ring. A common and effective method involves the reaction of D-proline with m-toluenesulfonyl chloride in the presence of a base. arkat-usa.org The base, often an inorganic carbonate like sodium carbonate, deprotonates the secondary amine of the proline, rendering it nucleophilic and ready to attack the electrophilic sulfur atom of the sulfonyl chloride. arkat-usa.org This process is typically carried out in an aqueous medium, which facilitates the dissolution of the proline and the base. arkat-usa.org

Another approach involves a one-pot tandem protocol where N-sulfonylation and esterification of the carboxylic acid group of proline can occur. acs.org This method may utilize a strong base like 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) in a solvent such as 1,2-dichloroethane (B1671644) (DCE), which can also act as a reactant to form a chloroethyl ester. acs.org The regioselectivity for N-sulfonylation is maintained as the amine is the more reactive nucleophile under these conditions.

The following table outlines a typical regioselective synthesis of a tolylsulfonyl proline derivative:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield | Reference |

| L-proline | p-Toluenesulfonyl chloride | Na2CO3 | Water | 1-(4-Tolylsulfonyl)-L-proline | 94% | arkat-usa.org |

| Proline | p-Toluenesulfonyl azide (B81097) | DBU | 1,2-Dichloroethane | 2-Chloroethyl tosylprolinate | 88% | acs.org |

Stereochemical Control and Diastereoselectivity in the Synthesis of this compound

Maintaining the D-configuration of the proline starting material is a critical aspect of the synthesis. The N-sulfonylation reaction, when performed under standard conditions, generally proceeds with retention of the stereochemistry at the alpha-carbon of the proline. This is because the reaction occurs at the nitrogen atom and does not involve breaking any bonds at the chiral center.

In more complex syntheses involving substituted prolines, stereochemical control becomes even more crucial. For instance, in the synthesis of highly substituted proline esters via [3+2] cycloaddition reactions, the choice of metalating reagent can influence the diastereoselectivity of the final product. acs.org While this specific example does not directly describe the synthesis of this compound, it highlights the importance of reaction conditions in controlling stereochemical outcomes in proline chemistry.

Precursor Chemistry and Starting Material Considerations for this compound

The primary precursors for the synthesis of this compound are D-proline and a suitable m-tolylsulfonylating agent.

D-proline: This chiral amino acid is the scaffold upon which the final molecule is built. The D-enantiomer is specifically required to produce this compound. D-proline can be sourced commercially. In broader contexts of proline derivative synthesis, precursors can include arginine and ornithine, which can be biochemically converted to proline. nih.gov

m-Toluenesulfonyl Chloride: This is the most common sulfonylating agent for this synthesis. It is a commercially available reagent that readily reacts with the secondary amine of proline.

m-Toluenesulfonyl Azide: In some synthetic routes, particularly those involving one-pot tandem reactions, sulfonyl azides can serve as the source of the sulfonyl group. acs.org

The choice of precursors can be influenced by the desired final product. For instance, if an ester derivative of this compound is required, starting with a proline ester, such as L-proline benzyl (B1604629) ester hydrochloride, can be a strategic choice. nih.gov

Optimization of Reaction Conditions for High Yield and Purity of this compound

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time.

For the N-sulfonylation of proline, the selection of the base is critical. While strong bases like DBU can drive the reaction to completion, weaker bases such as potassium carbonate (K2CO3) can also be effective, particularly when used in combination with a suitable catalyst and solvent system. acs.orgrsc.org

The solvent system plays a significant role. For instance, in a study on base-mediated coupling reactions of benzenesulfonyl azides with proline, 1,2-dichloroethane (DCE) was found to be a crucial solvent that also participated in the reaction to form an ester. acs.org In contrast, acetonitrile (B52724) was found to be ineffective for the desired transformation. acs.org In other syntheses, a mixture of ethanol (B145695) and water has been used. researchgate.net

Temperature control is also important. Some reactions are initiated at low temperatures (e.g., 0 °C) before being warmed to room temperature or heated to facilitate the reaction. arkat-usa.org A study on a copper/L-proline-catalyzed aerobic oxidative cascade reaction found that 60 °C was the optimal temperature, with lower or higher temperatures resulting in reduced yields. rsc.org

The following table summarizes the optimization of various reaction parameters from different studies on related sulfonamide syntheses.

| Parameter | Variation | Outcome | Reference |

| Base | DBU | High yield of esterified product | acs.org |

| K2CO3, Cs2CO3, KOH, NaOH | Low reaction conversions | rsc.org | |

| KOAc | High yield (93%) | rsc.org | |

| Solvent | 1,2-Dichloroethane (DCE) | Key for one-pot reaction | acs.org |

| Acetonitrile | No ideal product obtained | acs.org | |

| Toluene, 1,4-dioxane | Less efficient coupling | rsc.org | |

| Ethanol/Water (4:1) | Moderate yield (43%) | researchgate.net | |

| Catalyst | CuI | Best result among Cu, Pd, and Ag salts | rsc.orgrsc.org |

| Temperature | 60 °C | Optimal for oxidative cascade reaction | rsc.org |

| 80 °C | Inefficient for a specific coupling reaction | rsc.org |

By carefully selecting and optimizing these reaction conditions, chemists can achieve high yields and purity of this compound, making it readily available for its intended applications.

Application of M Tolylsulfonyl D Proline in Asymmetric Catalysis

Role of (m-Tolylsulfonyl)-D-proline Analogues as Chiral Ligands in Transition Metal Catalysis

N-arylsulfonyl-proline derivatives have emerged as effective chiral ligands in transition metal-catalyzed asymmetric synthesis. The proline backbone provides a rigid, chiral scaffold, while the electronically-modifiable arylsulfonyl group allows for fine-tuning of the catalyst's properties. These ligands coordinate with transition metals to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Enantioselective Transformations Mediated by Metal-Complexes of this compound Analogues

Metal complexes featuring N-Tosyl-proline-derived ligands have been successfully employed in various enantioselective transformations. A notable example is their use in rhodium-catalyzed 1,4-addition reactions. Chiral N-heterocyclic carbene (NHC)-Rh complexes, synthesized from N-(p-tolylsulfonyl)-L-proline, have been shown to catalyze the asymmetric addition of arylboronic acids to aldehydes, a crucial carbon-carbon bond-forming reaction. google.com

In these reactions, the chiral Rhodium complex activates the substrates and facilitates the addition of the aryl group to the aldehyde in a highly controlled manner, yielding chiral secondary alcohols with significant enantiomeric excess. The specific geometry and electronic nature of the N-tosyl-proline-derived ligand are critical for achieving high levels of stereocontrol. Another significant application is in the copper-catalyzed aerobic alkene aminooxygenation, which allows for the synthesis of unnatural N-tosylproline analogues. nih.gov This method provides access to valuable chiral building blocks for pharmaceuticals. nih.gov

Design and Development of Chiral Catalysts Incorporating this compound Analogues

The design of effective chiral catalysts based on N-arylsulfonyl-proline ligands involves a multi-step synthetic approach. The process typically begins with the readily available and chiral amino acid, proline.

A common strategy involves the following key steps google.com:

Sulfonylation: Proline is reacted with an arylsulfonyl chloride (such as p-toluenesulfonyl chloride) to attach the sulfonyl group to the proline nitrogen atom. This step yields N-Tosyl-proline. google.com

Functional Group Manipulation: The carboxylic acid group of N-Tosyl-proline is often reduced to an alcohol. google.com

Ligand Synthesis: The resulting chiral alcohol is further converted into a more complex structure suitable for metal coordination, such as an N-heterocyclic carbene (NHC) precursor. google.com For example, the alcohol can be converted to an iodide, which then reacts with a substituted imidazole (B134444) to form a chiral imidazolium (B1220033) salt. google.com

Metal Complexation: The chiral NHC precursor is reacted with a metal source, such as a rhodium precursor like [Rh(COD)Cl]₂, to form the final active chiral catalyst. google.com

This modular synthesis allows for the creation of a library of catalysts with varied steric and electronic properties by changing the substituents on the imidazole ring or the arylsulfonyl group, enabling optimization for specific reactions.

Organocatalytic Applications of this compound and Its Analogues

N-arylsulfonyl-proline derivatives are highly effective organocatalysts, building upon the well-established catalytic power of proline itself. The introduction of the electron-withdrawing sulfonyl group enhances the acidity of the catalyst and provides significant steric bulk, which improves solubility in organic solvents and often leads to higher reactivity and stereoselectivity compared to unmodified proline. nih.govthieme-connect.com

Proline-Catalyzed Asymmetric Reactions Utilizing this compound Analogues

Proline sulfonamides have proven to be versatile catalysts for a range of fundamental asymmetric carbon-carbon bond-forming reactions. Their enhanced acidity and solubility make them superior to proline in many cases, allowing for lower catalyst loadings and broader solvent compatibility. google.com

Key applications include:

Aldol (B89426) Reactions: These catalysts effectively promote the direct asymmetric aldol reaction between ketones (e.g., acetone) and aldehydes, yielding chiral β-hydroxy ketones with high enantioselectivity. nih.govresearchgate.net

Mannich Reactions: In the Mannich reaction, proline sulfonamides catalyze the addition of an enolizable aldehyde to an imine, producing chiral β-amino carbonyl compounds, which are valuable synthetic intermediates. nih.govthieme-connect.comresearchgate.net

Michael Additions: They are also used to catalyze the conjugate addition of aldehydes or ketones to α,β-unsaturated compounds like nitroolefins, affording chiral Michael adducts with excellent stereocontrol. nih.gov

The table below summarizes representative results for organocatalytic reactions using N-arylsulfonyl-prolinamide catalysts.

| Reaction | Catalyst Type | Substrate 1 | Substrate 2 | Yield (%) | dr (syn:anti) | ee (%) |

| Aldol | Proline Aryl Sulfonamide | Acetone (B3395972) | p-Nitrobenzaldehyde | 62-81 | - | 76-85 |

| Mannich | Proline Sulfonamide | Aldehyde | N-PMP-imine | Good | >95:5 | >95 |

| Michael | Proline Sulfonamide | Cyclohexanone | Nitrostyrene | High | >95:5 | >95 |

Data is representative of proline sulfonamide catalysts as reported in the literature. nih.govthieme-connect.com PMP = p-methoxyphenyl.

Multi-Component Reactions (MCRs) and Cascade Processes Involving this compound Analogues

The enhanced reactivity of proline sulfonamide catalysts makes them suitable for mediating more complex transformations like multi-component reactions (MCRs) and cascade (or tandem) sequences. google.comresearchgate.net These processes are highly efficient as they allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps.

Notable examples of cascade reactions catalyzed by proline sulfonamides include:

Tandem Michael/Mannich Reactions: These catalysts have been used to initiate a sequence where a Michael addition is immediately followed by an intramolecular Mannich reaction, leading to the rapid assembly of complex cyclic structures containing multiple stereocenters. nih.govthieme-connect.com

Tandem Oppenauer Oxidation/Aldol Condensation: In the total synthesis of certain alkaloids, a proline sulfonamide was instrumental in a key synthetic sequence that involved an intramolecular Michael reaction, which was later followed by a cascade combining an Oppenauer oxidation with an aldol condensation to build the final tetracyclic core of the natural product.

Aza-Wittig/Mannich Sequence: Proline sulfonamide catalysts have also been employed in reaction sequences that combine an aza-Wittig reaction with a Mannich reaction, demonstrating their compatibility with other transformations to build molecular complexity.

These examples highlight the ability of proline sulfonamide catalysts to orchestrate sophisticated reaction sequences with a high degree of stereocontrol.

Asymmetric Induction Mechanisms in Catalytic Cycles Involving this compound Analogues

The mechanism of asymmetric induction by N-arylsulfonyl-proline catalysts is an extension of the mechanism established for proline catalysis, which operates through either enamine or iminium ion intermediates.

Enamine Catalysis (for Aldol, Michael, Mannich reactions):

The secondary amine of the proline catalyst condenses with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate.

The bulky and electron-withdrawing sulfonyl group plays a dual role. It increases the acidity of the remaining N-H proton (in prolinamides) or the carboxylic acid proton, facilitating its role as a Brønsted acid. This acidic proton activates the electrophile (e.g., an aldehyde) through hydrogen bonding.

The large arylsulfonyl group creates a well-defined chiral pocket, sterically shielding one face of the enamine. This forces the electrophile to approach from the less hindered face, dictating the stereochemistry of the newly formed C-C bond.

After the key bond-forming step, the resulting iminium ion is hydrolyzed to release the chiral product and regenerate the organocatalyst.

Iminium Catalysis (for Diels-Alder, Friedel-Crafts reactions):

The proline catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO of the substrate, activating it for nucleophilic attack.

Similar to enamine catalysis, the steric hindrance provided by the tolylsulfonyl group directs the approach of the nucleophile, controlling the enantioselectivity of the reaction.

The combination of a rigid chiral scaffold, the steric directing effect of the bulky sulfonyl group, and the electronic activation through hydrogen bonding is the key to the high levels of asymmetric induction observed in catalytic cycles involving these powerful organocatalysts.

Mechanistic Investigations of M Tolylsulfonyl D Proline Reactivity and Catalysis

Elucidation of Reaction Pathways Involving (m-Tolylsulfonyl)-D-proline

The catalytic activity of this compound and related N-sulfonylated prolines is primarily centered on their ability to facilitate carbon-carbon bond-forming reactions. These catalysts operate through a general enamine catalysis pathway, analogous to the mechanism of natural Class I aldolase (B8822740) enzymes. longdom.orgwikipedia.org The reaction cycle typically begins with the condensation of the catalyst's secondary amine with a carbonyl compound, usually a ketone, to form a nucleophilic enamine intermediate. longdom.orgacs.org

This enamine then attacks an electrophile, such as an aldehyde in an aldol (B89426) reaction or an imine in a Mannich reaction. nih.govresearchgate.net The crucial role of the (m-Tolylsulfonyl) group is to act as a Brønsted acid/hydrogen-bond donor. It activates the electrophile by forming a hydrogen bond, thereby lowering the energy of the transition state and orienting the reactants for a stereoselective transformation. acs.orgacs.orgresearchgate.net After the C-C bond formation, the resulting iminium ion intermediate is hydrolyzed to release the product and regenerate the catalyst, completing the catalytic cycle.

This general pathway is applicable to several key organic reactions, including:

Aldol Reactions: Asymmetric addition of a ketone enamine to an aldehyde. nih.govresearchgate.net

Mannich Reactions: Addition of a ketone enamine to an imine. nih.govresearchgate.net

Michael Additions: Conjugate addition of an enamine to an α,β-unsaturated carbonyl compound. mdpi.com

In some instances, N-sulfonylated prolines can be involved in different reaction pathways. For example, in base-mediated coupling reactions with sulfonyl azides, a plausible mechanism involves the formation of a mixed 4-methylbenzenesulfonic pyrrolidine-2-carboxylic anhydride (B1165640) intermediate, which subsequently leads to the formation of N-sulfonylated proline esters. acs.org

Identification of Key Intermediates and Transition States in Catalytic Processes

The stereochemical outcome of reactions catalyzed by this compound is determined by the structure and energetics of the transition states. Extensive mechanistic studies, including computational DFT investigations, on proline and its derivatives have provided a detailed picture of these transient species. acs.org

Key Intermediates:

Enamine Intermediate: This is the central nucleophilic species formed from the reaction of the catalyst's pyrrolidine (B122466) nitrogen with a donor ketone. longdom.orgwikipedia.orguni-regensburg.de Its formation is a critical step in the catalytic cycle.

Iminium Ion Intermediate: Formed after the enamine attacks the electrophile, this species is the immediate precursor to the product before hydrolysis. researchgate.net

Oxazolidinones: These can form from the reaction of the catalyst with the electrophilic aldehyde. Their role is debated, with some studies suggesting they are parasitic, off-cycle species, while others propose they may play a role in the main catalytic cycle. wikipedia.orgbeilstein-journals.org

Transition State Models:

The most widely accepted model for rationalizing the stereoselectivity of aldol reactions catalyzed by proline derivatives is the Zimmerman-Traxler transition state . wikipedia.orgacs.org This model proposes a highly organized, six-membered, chair-like transition state.

For a reaction catalyzed by this compound, the key features of this transition state are:

The enamine, derived from the D-proline catalyst and a ketone, adopts a specific conformation.

The electrophilic aldehyde is activated and oriented by a hydrogen bond from the acidic N-H proton of the tolylsulfonyl group.

The bulky tolylsulfonyl group helps to create a defined chiral pocket, sterically shielding one face of the enamine.

The attack of the enamine on a specific face (Re or Si) of the aldehyde is favored, leading to the observed high enantioselectivity. The D-configuration of the proline backbone dictates the absolute stereochemistry of the product.

| Species | Role in Catalytic Cycle | Key Structural Feature |

|---|---|---|

| Enamine | Key Nucleophile | C=C double bond conjugated with catalyst nitrogen |

| Iminium Ion | Product Precursor | Positively charged C=N double bond |

| Zimmerman-Traxler Transition State | Stereo-determining Step | Chair-like six-membered ring with H-bonding |

| Oxazolidinone | Debated (On- or Off-Cycle) | Five-membered ring from catalyst and aldehyde |

Kinetic Studies on Reactions Catalyzed by this compound

Kinetic investigations of reactions catalyzed by N-sulfonylated proline derivatives reveal a strong correlation between the catalyst's structure and its activity. The electron-withdrawing nature of the sulfonyl group is paramount, as it increases the acidity of the N-H proton. acs.org

A key finding is the linear relationship between the acidity (pKa) of the catalyst and the enantioselectivity of the reaction. A more acidic N-H group leads to a stronger hydrogen bond with the electrophile in the transition state. This stronger, more rigid interaction enhances the facial discrimination of the attack, resulting in higher enantiomeric excess (ee) in the product. acs.org Studies on a series of N-sulfonylated proline amides in the aldol reaction between acetone (B3395972) and p-nitrobenzaldehyde have experimentally validated this principle. acs.org

While specific rate constants for this compound are not widely reported, the principles derived from related catalysts are directly applicable. The meta-tolyl group provides a balance of steric bulk and electronic effects that influence catalyst performance. Advanced techniques such as electrospray ionization mass spectrometry (ESI-MS) coupled with microreactors have enabled the real-time observation and qualitative kinetic profiling of catalyst-derived intermediates, confirming the temporal evolution proposed in the mechanistic models. beilstein-journals.org

| Catalyst Substituent (on Arylsulfonyl Group) | Relative Acidity (pKa) Trend | Observed Enantioselectivity (ee%) Trend |

|---|---|---|

| Strongly Electron-Withdrawing (e.g., -NO₂) | Lower pKa (More Acidic) | Higher ee% |

| Moderately Electron-Withdrawing (e.g., -Cl, -Br) | Intermediate pKa | Intermediate ee% |

| Electron-Neutral (e.g., -H) | Higher pKa | Lower ee% |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Highest pKa (Less Acidic) | Lowest ee% |

This table illustrates the general trend observed between catalyst acidity and stereoselectivity as established for N-sulfonylated proline amide catalysts. acs.org

Stereochemical Analysis of Product Formation and Chiral Recognition

The primary function of a chiral catalyst like this compound is to control the three-dimensional arrangement of atoms during a reaction, a process known as chiral recognition. This catalyst excels at creating new stereocenters with high fidelity, yielding products with high diastereo- and enantioselectivity. nih.govresearchgate.net

The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral catalyst and the substrates. The difference in the stability of the transition states leading to the different stereoisomers of the product determines the selectivity of the reaction. For this compound, chiral recognition is governed by:

The Chiral Scaffold: The rigid D-proline ring provides the fundamental chiral environment.

Hydrogen Bonding: The sulfonyl N-H group acts as a crucial control element, locking the electrophile into a specific orientation. acs.orgacs.org

Steric Interactions: The tolyl group contributes to the defined shape of the catalytic pocket, sterically hindering approaches from less-favored trajectories. acs.org

The stereochemical outcome can be reliably predicted for many reactions. Because the catalyst is derived from D-proline, it will typically produce the enantiomer opposite to that obtained using the natural L-proline catalyst under identical conditions. For instance, in the aldol reaction, the Zimmerman-Traxler model predicts that the enamine will attack one specific face of the aldehyde, which is pre-organized via hydrogen bonding, to give the corresponding product with high enantiopurity. wikipedia.org

Experimental techniques such as ¹H NMR spectroscopy are used to study chiral recognition by measuring the association constants between the catalyst (host) and the enantiomers of a chiral substrate (guest). nih.gov Furthermore, computational methods like molecular dynamics simulations can provide insight into the binding free energies and specific intermolecular interactions (e.g., hydrogen bonds) that differentiate the binding of two enantiomers to the catalyst. nih.gov

| Reaction Type | Catalyst Type | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee %) |

|---|---|---|---|

| Aldol Reaction | N-Aryl-Sulfonamide Proline Derivatives | up to >95:5 | up to >99% |

| Mannich Reaction | N-Aryl-Sulfonamide Proline Derivatives | up to >95:5 | up to >99% |

| Michael Addition | N-Aryl-Sulfonamide Proline Derivatives | up to >95:5 | up to >98% |

This table presents typical stereoselectivity values achieved with N-sulfonylated proline amide catalysts in various reactions, demonstrating the high level of chiral control attainable. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of M Tolylsulfonyl D Proline

Molecular Docking and Ligand-Substrate Interactions in (m-Tolylsulfonyl)-D-proline Catalysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound catalysis, docking studies are primarily employed to elucidate the non-covalent interactions between the catalyst-substrate complex and the reacting partner. This is particularly crucial in asymmetric reactions where the catalyst creates a specific chiral environment.

The catalytic cycle typically involves the formation of an iminium ion intermediate between the proline catalyst and an α,β-unsaturated aldehyde or ketone. core.ac.uk Molecular docking can be used to model the approach of a nucleophile to this transient species. The calculations help in visualizing the binding pocket and identifying key interactions such as hydrogen bonds, van der Waals forces, and π-stacking that dictate the facial selectivity of the attack. For instance, the sulfonamide group and the tolyl ring of the catalyst play a significant role in orienting the substrate and the incoming nucleophile through steric hindrance and electronic interactions, thereby controlling the stereochemical outcome. jchemlett.com

Studies on various proline-based systems have successfully used docking to understand binding properties and predict potential inhibitors or substrates. nih.gov For this compound, docking would help analyze how the position of the methyl group on the tolyl ring influences the shape of the chiral pocket compared to its more commonly studied para- and ortho- counterparts, thus affecting ligand-substrate interactions.

Table 1: Key Interactions Analyzed in Molecular Docking of Proline-Sulfonamide Catalysts

| Interaction Type | Description | Potential Residues/Moieties Involved |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | The catalyst's carboxylic acid or sulfonamide N-H with the substrate's carbonyl group. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The tolyl group of the catalyst and an aromatic ring on the substrate or nucleophile. |

| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. | The bulky tolyl-sulfonyl group physically blocks one face of the iminium ion, directing nucleophilic attack to the opposite face. |

| π-Alkyl Interactions | Interactions between a π system and an alkyl group. | The tolyl ring and alkyl substituents on the substrate. jchemlett.com |

Density Functional Theory (DFT) Calculations for Conformation and Reactivity of this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometry, conformation, and reactivity of molecules like this compound.

A foundational DFT study performed on the related compound Tosyl-D-proline optimized its molecular geometry using the B3LYP functional with a 6-311++G(d) basis set. zenodo.org Such calculations determine the most stable three-dimensional structure of the molecule by finding the lowest energy conformation on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. zenodo.org These fundamental calculations provide crucial insights into bond lengths, bond angles, and dihedral angles, which define the catalyst's ground-state shape and, consequently, its catalytic pocket.

The electronic properties derived from DFT, such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO), are vital for understanding reactivity. The MEP map identifies electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap indicates the molecule's chemical reactivity and stability. For this compound, DFT would clarify how the meta-substitution pattern affects the electron distribution on the sulfonyl group and tolyl ring, influencing its interaction with substrates.

Table 2: Representative DFT Calculation Parameters for Sulfonyl-Proline Derivatives

| Parameter | Description | Typical Method/Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | DFT: B3LYP, M06-2X | zenodo.orgnih.gov |

| Basis Set | Mathematical functions describing the orbitals of atoms in the molecule. | Pople: 6-31G(d), 6-311++G(d,p) | zenodo.orgacs.org |

| Vibrational Frequencies | Calculation of vibrational modes to confirm a true energy minimum (no imaginary frequencies) and predict IR spectra. | B3LYP/6-311++G(d) | zenodo.org |

| Solvation Model | Accounts for the effect of the solvent on the molecule's geometry and energy. | SMD, IEFPCM | nih.govacs.org |

Transition State Modeling and Energy Profile Analysis in this compound Mediated Reactions

The key to understanding the selectivity of a catalyzed reaction lies in analyzing its transition states (TS). Transition state modeling involves locating the highest energy structure along the reaction coordinate that connects reactants to products. The difference in activation energy between competing transition states determines the reaction's selectivity.

In reactions catalyzed by proline derivatives, such as aldol (B89426) or Michael additions, the stereochemistry is determined at the C-C bond-forming step. researchgate.net Computational chemists use DFT to model the transition states leading to the various possible stereoisomers (e.g., R,R, S,S, R,S, S,R). By comparing the calculated free energies (ΔG‡) of these transition states, one can predict which product will be formed preferentially. nih.gov

For example, in an asymmetric Michael addition, the nucleophile can attack the Re or Si face of the iminium ion intermediate. This leads to two primary diastereomeric transition states. The energy difference between them, often just a few kcal/mol, dictates the enantiomeric excess of the product. These energy differences arise from subtle variations in steric and electronic interactions within the TS structure, which are influenced by the catalyst's chiral scaffold, including the (m-Tolylsulfonyl) group. ua.es Computational studies on similar systems have successfully correlated calculated transition state energy differences with experimentally observed enantioselectivity. whiterose.ac.uk

Prediction of Enantioselectivity and Reaction Outcomes Based on Computational Models

The ultimate goal of computational modeling in organocatalysis is to predict reaction outcomes, particularly enantioselectivity, without the need for extensive experimental screening. By combining the insights from docking, DFT, and transition state analysis, a comprehensive model of the reaction can be built.

The enantiomeric excess (ee) of a reaction can be predicted from the calculated free energy difference (ΔΔG‡) between the two lowest-energy diastereomeric transition states using the Eyring equation. A computational model is considered successful if its predictions align well with experimental results. researchgate.netwhiterose.ac.uk

These models can rationalize unexpected phenomena, such as an inversion of enantioselectivity upon changing a reactant or reaction conditions. researchgate.net For this compound, computational models would be invaluable for:

Explaining the Origin of Enantioselectivity : Pinpointing the specific non-covalent interactions in the favored transition state that lead to high stereocontrol.

Catalyst Optimization : Virtually screening modifications to the catalyst structure (e.g., changing the substituent on the tolyl ring or replacing the sulfonyl group) to predict which changes would enhance selectivity or reactivity.

Substrate Scope Prediction : Assessing the likely success of a reaction with a new substrate by modeling its transition states with the catalyst.

Computational studies have become an indispensable partner to experimental work in the field of asymmetric catalysis, providing a deep, molecular-level understanding that accelerates the development of new and improved synthetic methodologies.

Structural Modifications and Derivative Synthesis of M Tolylsulfonyl D Proline

Design and Synthesis of N-Substituted (m-Tolylsulfonyl)-D-proline Analogues

The proline scaffold is amenable to a variety of structural alterations to fine-tune its catalytic properties. While the nitrogen of this compound is already substituted with the sulfonyl group, further derivatization often involves modifying the carboxylic acid group or other positions on the pyrrolidine (B122466) ring. However, the synthesis of analogues through direct modification of the N-sulfonylproline structure is a key strategy.

The synthesis of N-sulfonylated proline derivatives typically begins with the reaction of the parent amino acid, D-proline, with a corresponding sulfonyl chloride. For instance, this compound can be prepared by reacting D-proline with m-toluenesulfonyl chloride in the presence of a base. google.com A general strategy for producing a variety of proline-derived benzenesulfonamides involves a one-pot, metal-free reaction between sulfonyl azides, proline, and 1,2-dichloroethane (B1671644) (DCE), with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. acs.orgresearchgate.net In this process, DCE acts as both the solvent and a reactant, leading to the formation of a 2-chloroethyl ester derivative of the N-sulfonylated proline. acs.org

Further functionalization can be introduced to create more complex analogues. For example, proline derivatives with substitutions on the pyrrolidine ring are known to influence the steric and electronic environment of the catalytic site, which can modulate conformational equilibria and impact catalytic outcomes. nih.govnih.gov While late-stage C-H bond functionalization at the C5 position of proline has been explored, these methods are often applied to N-acyl or N-carbamate protected prolines rather than N-sulfonylated variants. nih.gov The synthesis of bicyclic proline analogues, which fuse a carbocyclic ring to the pyrrolidine unit, represents another avenue for creating structurally rigid and potentially more selective catalysts. csic.es

Exploration of Variations in the Sulfonyl Moiety and Their Impact on Catalytic Performance

The electronic and steric nature of the sulfonyl group is a critical determinant of the catalyst's activity. Researchers have systematically replaced the m-tolyl group with other substituted aryl groups to probe these effects. A study by Wu et al. demonstrated a versatile method for synthesizing a library of N-arylsulfonyl proline derivatives by reacting various benzenesulfonyl azides with proline. acs.org This approach allows for the introduction of a wide range of substituents onto the benzene (B151609) ring of the sulfonyl moiety.

The study explored the impact of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the synthesis of these derivatives. The results indicated that substrates with electron-donating substituents generally provided the desired products in higher yields compared to those with electron-withdrawing groups. acs.org This suggests that the electronic properties of the sulfonyl group significantly influence the reaction efficiency for the formation of the catalyst itself.

| Aryl Substituent on Sulfonyl Group | Substituent Type | Yield (%) |

|---|---|---|

| p-Methyl (p-tolyl) | EDG | 88 |

| p-tert-Butyl | EDG | 86 |

| p-Methoxy | EDG | 84 |

| m-Methyl (m-tolyl) | EDG | 81 |

| p-Fluoro | EWG | 83 |

| p-Chloro | EWG | 81 |

| p-Bromo | EWG | 80 |

| p-Trifluoromethyl | EWG | 78 |

| p-Cyano | EWG | 78 |

Structure-Activity Relationship (SAR) Studies in Catalytic Performance of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for the rational design of more effective organocatalysts. For this compound and its derivatives, SAR studies focus on correlating specific structural features with catalytic outcomes, such as reaction yield and enantioselectivity. nih.govnih.gov

Key findings from SAR studies on N-arylsulfonyl proline derivatives include:

Electronic Effects of the Sulfonyl Group : The electronic properties of the substituent on the arylsulfonyl moiety have a profound impact. Electron-withdrawing groups on the aryl ring can increase the acidity of the catalyst, which can be beneficial in certain reactions. For example, in aldol (B89426) reactions, proline N-arylsulfonylcarboxamide derivatives demonstrated significantly improved reactivity and enantioselectivity compared to proline itself, with the electronic nature of the aryl substituent being a key factor. researchgate.net One study noted that an electron-withdrawing ester on the p-position of the aryl sulfonamide likely reduces the pKa of the sulfonamide N-H, influencing reactivity. nih.gov Conversely, in the synthesis of the catalysts themselves, electron-donating groups on the sulfonyl azide (B81097) led to higher yields. acs.org

Steric Hindrance : The steric bulk of the sulfonyl group can influence the catalyst's effectiveness. While the m-tolyl group provides a certain steric profile, larger or smaller groups can alter the catalyst's pocket, affecting substrate approach and the stereochemical outcome of the reaction.

Solubility : Modifications to the sulfonyl group can improve the catalyst's solubility in less polar organic solvents. nih.govresearchgate.net Proline itself often requires polar aprotic solvents like DMSO or DMF, which can complicate product isolation. koreascience.kr Derivatives with lipophilic groups, such as a p-dodecylphenylsulfonyl group, have been developed to enhance solubility in non-polar media, allowing for better reaction conditions and potentially improved stereoselectivity. researchgate.net

Role of the Carboxylic Acid Moiety : The free carboxylic acid group (or a group with similar acidity like a sulfonamide) is essential for the classic proline-catalyzed reaction mechanism, participating in a hydrogen-bonded transition state. Modifications that replace or alter this group drastically change the catalytic activity. Proline sulfonamides, where the carboxylic acid is replaced by a sulfonamide, have proven to be a highly effective class of catalysts, often outperforming proline in aldol reactions. researchgate.netnih.gov

| Structural Modification | Observed Impact on Catalytic Performance | Reference |

|---|---|---|

| Electron-withdrawing groups on aryl sulfonyl | Increases acidity (lowers pKa), can enhance reactivity and enantioselectivity in aldol reactions. | researchgate.netnih.gov |

| Electron-donating groups on aryl sulfonyl | Favors higher yields in the synthesis of the catalyst itself. | acs.org |

| Increased lipophilicity (e.g., long alkyl chains on aryl ring) | Improves solubility in non-polar solvents, facilitating reactions in media like dichloromethane (B109758) or THF. | nih.govresearchgate.net |

| Substitution at the 4-position of the proline ring (e.g., hydroxy, silyloxy) | Can improve solubility and modulate the catalyst's steric and electronic properties. | nih.govorganic-chemistry.org |

Immobilization Strategies for this compound in Heterogeneous Catalysis

A significant drawback of homogeneous organocatalysis is the difficulty in separating the catalyst from the reaction mixture, which hinders its recovery and reuse, a key aspect of sustainable chemistry. nih.gov To overcome this, this compound and related derivatives can be immobilized on solid supports to create heterogeneous catalysts. rsc.orgd-nb.info These supported catalysts can be easily recovered by simple filtration. mdpi.com

Common immobilization strategies include:

Covalent Anchoring (Grafting) : This is one of the most robust methods, involving the formation of a covalent bond between the catalyst (or a linker attached to it) and a solid support. nih.gov Mesoporous silica (B1680970) materials like SBA-15 are excellent supports due to their high surface area and ordered pore structure. rsc.orgd-nb.infomdpi.com The catalyst can be anchored by first functionalizing the silica surface and then reacting it with a suitable derivative of the proline catalyst. This method creates a stable linkage that minimizes leaching of the catalyst into the reaction medium. mdpi.com

Impregnation : This simpler method involves depositing the catalyst onto the surface of a porous support through electrostatic interactions or physisorption. nih.gov While easier to prepare, catalysts immobilized via impregnation may be more prone to leaching compared to covalently anchored systems.

Encapsulation : This strategy involves trapping the catalyst within the porous network of a host material. nih.gov This physical confinement can influence the catalyst's activity and selectivity while preventing it from dissolving in the reaction solvent.

Use of Polymeric and Magnetic Supports : Besides silica, other materials like polymers and magnetic nanoparticles (e.g., Fe₃O₄) have been used as supports. rsc.orgsemanticscholar.org Magnetic nanoparticles are particularly attractive as they allow for the easy separation of the catalyst from the reaction mixture using an external magnet. semanticscholar.org

Advanced Applications and Emerging Research Directions for M Tolylsulfonyl D Proline

(m-Tolylsulfonyl)-D-proline in Biocatalysis and Chemoenzymatic Systems

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical synthesis, is a powerful strategy for producing complex chiral molecules. Enzymes such as hydrolases, lyases, and oxidoreductases can operate under mild conditions, offering high enantio- and regioselectivity that is often difficult to achieve with purely chemical methods. tandfonline.com The integration of N-substituted proline derivatives into these systems is an area of growing interest.

While direct biocatalytic applications of this compound are not yet extensively documented in peer-reviewed literature, the known reactivity of related compounds provides a framework for its potential use. For instance, commercial suppliers suggest that the analogous Tosyl-D-proline can act as a catalyst in various biocatalytic reactions, enhancing rates and selectivity. chemimpex.com Chemoenzymatic strategies have been developed for the one-pot synthesis of various L-proline derivatives. nih.gov These processes often involve an enzymatic step to create a key intermediate, followed by a chemical reaction, such as reduction, to yield the final substituted proline product. nih.gov

The potential for this compound in this field lies in its use as a substrate or a directing group in enzyme-mediated transformations. For example, hydrolases could be employed for the selective cleavage of ester derivatives of the molecule, or lyases could be used in stereoselective addition reactions. The sulfonyl group, being robust, would likely remain intact during many enzymatic transformations, allowing it to guide the stereochemical outcome of a reaction before being potentially removed in a later step. The development of chemoenzymatic cascades involving this compound could lead to efficient and sustainable routes for the synthesis of valuable non-canonical amino acids and peptide fragments.

Potential as a Chiral Building Block in Complex Molecule Synthesis

A chiral building block, or synthon, is an enantiomerically pure compound used as a starting material for the synthesis of more complex target molecules. bac-lac.gc.ca Its inherent chirality is transferred to the final product, avoiding the need for chiral separations or asymmetric catalysis at later stages. Proline and its derivatives are widely used as chiral building blocks due to their rigid cyclic structure, which provides a well-defined stereochemical scaffold. researchgate.netresearchgate.net

This compound is a prime candidate for use as a chiral building block. The sulfonyl group serves as a stable protecting group for the nitrogen atom, allowing for selective reactions at the carboxylic acid moiety or the pyrrolidine (B122466) ring. This strategy has been demonstrated with other N-substituted prolines. For example, a chiral nickel(II) complex of an N-benzyl-proline derivative was used as a key building block for the stereoselective synthesis of optically active arylglycine and phosphono-amino acid derivatives. scispace.com

The synthetic utility of this compound would involve its incorporation into a larger molecular framework, where its D-configuration would dictate the stereochemistry of newly formed chiral centers. After serving its role as a chiral director, the m-tolylsulfonyl group could be removed if necessary. Its application is particularly promising for the synthesis of peptidomimetics, natural products, and active pharmaceutical ingredients (APIs) where a specific proline-like conformation is required for biological activity. The catalytic asymmetric synthesis of 3-substituted proline derivatives has been achieved using phase-transfer catalysis, yielding core structures of important biologically active compounds like telaprevir. researchgate.net This underscores the value of proline scaffolds in drug development, highlighting the potential for the this compound synthon.

Integration of this compound in Flow Chemistry Systems for Continuous Asymmetric Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and efficiency. When combined with heterogeneous catalysis, it allows for the easy separation and reuse of the catalyst, making the process more sustainable and cost-effective. nih.gov The immobilization of chiral organocatalysts, such as proline, onto solid supports for use in continuous flow reactors is a major area of modern research. rsc.orgrsc.org

While the specific integration of this compound into flow systems has not been detailed, extensive work with other proline derivatives provides a clear blueprint. The general strategy involves covalently attaching the proline catalyst to a solid support like silica (B1680970) gel or a polystyrene resin. rsc.orgresearchgate.net This heterogeneous catalyst is then packed into a column to form a "packed-bed reactor." A solution containing the reactants is continuously pumped through the reactor, where the asymmetric transformation occurs. recercat.cat

This approach has been successfully applied to various proline-catalyzed reactions, including aldol (B89426) and Mannich reactions, with excellent results. tandfonline.comresearchgate.netrecercat.cat For example, a polystyrene-immobilized proline derivative was used for continuous flow aldol reactions, producing diastereomerically pure products with a short residence time of just 26 minutes and allowing for catalyst loading to be significantly reduced compared to batch processes. researchgate.net this compound could be similarly immobilized, for instance, by synthesizing a derivative with a functional group suitable for grafting onto a solid support. Such a system would enable the continuous, automated synthesis of chiral compounds, representing a significant step towards more efficient and industrial-scale asymmetric synthesis.

Table 1: Examples of Immobilized Proline-Based Catalysts in Continuous Flow Asymmetric Synthesis

| Catalyst System | Support | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| L-proline | Silica Gel | Aldol Reaction | Catalyst was prepared via covalent bonding and used in a silica-filled column with eluent flow. | rsc.org |

| Proline Derivative | Polystyrene Resin | Aldol Reaction | High reusability and stability in a packed-bed reactor; residence time of 26 min. | researchgate.net |

| 4-Hydroxyproline Derivative | Polystyrene Resin | α-Aminoxylation | High enantiomeric excess was maintained in a continuous-flow setup, preventing catalyst degradation. | rsc.org |

| Pro-Gly Dipeptide | MBHA Resin | Aldol Reaction | Catalyst was reused in five consecutive cycles with only a slight reduction in yield and stereoselectivity. | mdpi.com |

| Proline Derivative | Organogel Monolith | Aldol Reaction | Catalytic performance was significantly higher in continuous-flow vs. batch, suppressing product inhibition. | tandfonline.com |

Future Perspectives on the Catalytic Utility and Scope of this compound

The future utility of this compound in catalysis will likely focus on leveraging the unique steric and electronic properties conferred by the meta-substituted tolylsulfonyl group. Research on proline-based organocatalysis has shown that modifying the N-substituent can profoundly influence catalyst performance. researchgate.netnih.gov The position of the methyl group on the aromatic ring (ortho-, meta-, or para-) alters the catalyst's steric bulk and electronic environment, which can be used to fine-tune reactivity and stereoselectivity in asymmetric transformations.

Future research will likely involve a systematic investigation of this compound in a range of organocatalytic reactions, such as aldol, Mannich, and Michael reactions, and comparing its performance to its ortho- and para-isomers. wikipedia.org This could reveal specific substrate classes for which the meta-isomer offers superior selectivity. Computational studies could further elucidate the transition states involved, providing a rational basis for catalyst design and optimization.

Furthermore, expanding the application of this compound beyond traditional organocatalysis is a promising direction. This includes its use as a chiral ligand for transition metal catalysis or its incorporation into more complex catalytic systems, such as bifunctional catalysts where the sulfonyl group could participate in non-covalent interactions or hydrogen bonding to organize the transition state assembly. nih.gov The development of cooperative catalytic systems, where this compound works in concert with a metal catalyst or another organocatalyst, could unlock novel reaction pathways and provide access to complex chiral architectures that are otherwise difficult to synthesize. rsc.org

Green Chemistry Approaches to this compound Synthesis and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Proline itself is often considered a green catalyst because it is a naturally occurring, non-toxic amino acid. ajgreenchem.comtandfonline.com The principles of green chemistry can be applied to both the synthesis of this compound and its subsequent use in catalysis.

A reported synthesis of a related derivative, 2-chloroethyl (m-tolylsulfonyl)prolinate, involves the reaction of proline with m-toluenesulfonyl chloride. nih.govacs.org From a green chemistry perspective, this synthesis could be evaluated based on metrics such as atom economy, the use of benign solvents, and energy efficiency. Future research could focus on developing greener synthetic routes, potentially using biocatalytic methods to install the sulfonyl group or employing solvent-free reaction conditions, such as grinding techniques that have been successfully used for other proline-catalyzed reactions. tandfonline.com

In its application, the key to a green process is catalyst reusability. As discussed in the context of flow chemistry, immobilizing this compound on a solid support would allow for its recovery and reuse, minimizing waste and improving process efficiency. nih.gov Another green approach is the use of environmentally benign solvents like water or deep eutectic solvents. rsc.orgbeilstein-journals.org L-proline has been shown to be an effective catalyst in aqueous media for various multicomponent reactions. rsc.org Investigating the catalytic activity and stability of this compound in such green solvent systems could significantly enhance its environmental credentials and broaden its applicability in sustainable chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.